molecular formula C20H15FN4O2 B4511509 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-5-ylacetamide

2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-5-ylacetamide

Cat. No. B4511509
M. Wt: 362.4 g/mol
InChI Key: LUVDXONAXNMBSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-5-ylacetamide" often involves multi-step chemical processes. For example, a facile synthesis approach for related ligands like SSR180575 has been developed, demonstrating a four-step process from commercially available materials, highlighting the compound's accessibility for further study and potential applications in molecular imaging of glioma (Cheung et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds exhibits significant planarity, with the exception of specific ring conformations, such as the pyrrolidin ring adopting an envelope conformation. The structure is further stabilized by intra- and inter-hydrogen bonds, which contribute to the compound's reactivity and interactions (Sharma et al., 2013).

Chemical Reactions and Properties

Compounds bearing the core structure of "2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-5-ylacetamide" engage in various chemical reactions, underlining their reactivity and potential for modification. For instance, water-mediated synthesis has been employed to generate related compounds, illustrating the compound's versatility and potential for further chemical exploration (Jayarajan et al., 2019).

Physical Properties Analysis

The synthesis and characterization of related compounds have provided insights into their physical properties. For example, crystal structure analysis reveals the planarity and specific conformations of molecules, which are crucial for understanding their biological interactions and stability (Sharma et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. Investigations into the synthesis and reactions of related compounds underscore the potential for developing novel pharmaceutical agents with specific biological activities, as exemplified by studies on N-(pyridin-4-yl)-(indol-3-yl)acetamides as antiallergic agents (Menciu et al., 1999).

properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1H-indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c21-15-3-1-13(2-4-15)18-7-8-20(27)25(24-18)12-19(26)23-16-5-6-17-14(11-16)9-10-22-17/h1-11,22H,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVDXONAXNMBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-5-ylacetamide
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2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-5-ylacetamide
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2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-5-ylacetamide
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2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-5-ylacetamide
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2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-5-ylacetamide
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2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-5-ylacetamide

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